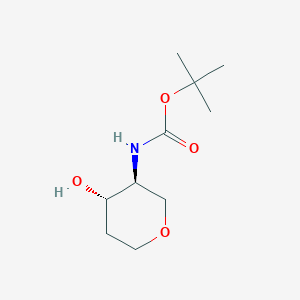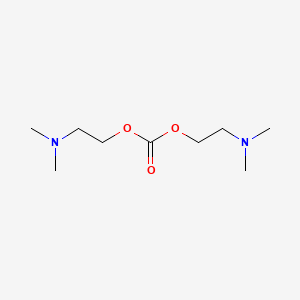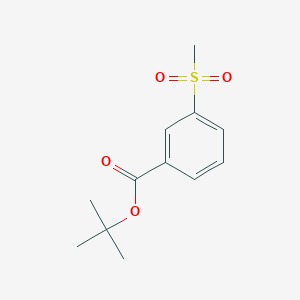![molecular formula C13H17ClN2 B8757588 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE CAS No. 78892-81-6](/img/structure/B8757588.png)
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE typically involves the reaction of 2,4,6-trimethylbenzyl chloride with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trimethylbenzyl alcohol
- 2,4,6-Trimethylbenzyl chloride
- 2,4,6-Trimethylbenzoic acid
Uniqueness
4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE is unique due to the presence of both the imidazole ring and the 2,4,6-trimethyl-benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
78892-81-6 |
|---|---|
Formule moléculaire |
C13H17ClN2 |
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
5-[(2,4,6-trimethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-15-12;/h4-5,7-8H,6H2,1-3H3,(H,14,15);1H |
Clé InChI |
DWPMKGVBSHGPDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2=CN=CN2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Methylamino)ethylidene]propanedinitrile](/img/structure/B8757511.png)
![1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8757515.png)


![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)









